1-Morpholinocyclododecene
Description
1-Morpholinocyclododecene (CAS 3725-39-1) is a morpholine-substituted cyclic enamine with a 12-membered cycloalkene ring. Its molecular formula is C₁₆H₂₉NO, and it has a molecular weight of 251.412 g/mol . The compound is synthesized via the titanium tetrachloride (TiCl₄)-catalyzed reaction between morpholine and cyclododecanone, forming a yellowish viscous liquid with a boiling point of 142–144°C at 0.5 Torr . It is commercially available through suppliers like TCI Chemicals and is utilized in organic synthesis, particularly in chain-extension reactions for producing long-chain dicarboxylic acids .
Properties
IUPAC Name |
4-[(1E)-cyclododecen-1-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBSJOMNRSBGA-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC/C(=C\CCCC1)/N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309274 | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3725-39-1 | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3725-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Cyclododecen-1-yl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003725391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholino-1-cyclododecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-cyclododecen-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1-Morpholinocyclododecene can be synthesized through several methods. One common synthetic route involves the reaction of cyclododecanone with morpholine. The reaction typically occurs under acidic conditions, where cyclododecanone is treated with morpholine in the presence of an acid catalyst to form this compound .
Another method involves the condensation of this compound with acrolein. Depending on the solvent used, this reaction can yield different products, such as 15-morpholinobicyclo[9.3.1]pentadeca-14,15-diene and 14-hydroxy-15-morpholinobicyclo[9.3.1]pentadec-15-ene .
Chemical Reactions Analysis
1-Morpholinocyclododecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Hydrogenation of this compound can lead to the formation of saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the morpholine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include various morpholine derivatives and cyclododecane derivatives .
Scientific Research Applications
1-Morpholinocyclododecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Morpholinocyclododecene involves its interaction with various molecular targets. The morpholine ring can interact with biological receptors, potentially influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following morpholine-derived enamines share structural and functional similarities with 1-Morpholinocyclododecene but differ in ring size and properties:
Table 1: Key Properties of Morpholine-Substituted Cyclic Enamines
Structural and Physical Properties
- Ring Size and Stability: Larger rings (e.g., cyclododecene) exhibit higher boiling points due to increased molecular weight and van der Waals interactions. For instance, this compound (12-membered ring) boils at 142–144°C, while smaller analogs like 1-Morpholinocyclohexene (6-membered ring) boil at 115–116°C . Pressure variations during measurements (e.g., 0.05 Torr vs. 0.5 Torr) account for discrepancies in literature values .
Biological Activity
1-Morpholinocyclododecene is a cyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by a morpholine ring fused to a cyclododecene structure. This unique configuration is believed to contribute to its biological activity by influencing its interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, modulating their activity and influencing physiological responses.
- Enzyme Modulation : It could interact with specific enzymes, affecting metabolic pathways and cellular functions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens.
- Anticancer Potential : There is emerging evidence indicating that this compound may inhibit the growth of cancer cells through apoptosis induction or cell cycle arrest.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of pathogens | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Modulates metabolic pathways |
Case Studies
Several case studies have investigated the effects of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cancer Research : In vitro studies showed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug.
- Metabolic Studies : Research involving metabolic profiling indicated that this compound could alter lipid metabolism in liver cells, suggesting implications for metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
